molecular formula C7H5NO2S2 B1274213 Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide CAS No. 27148-03-4

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide

Cat. No.: B1274213
CAS No.: 27148-03-4
M. Wt: 199.3 g/mol
InChI Key: BAVQVWLILLHJKA-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide is a heterocyclic compound that features a fused benzene and isothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the chlorination of a precursor acid followed by reaction with ammonia to yield the desired product . Another approach includes the oxidation of benzo[d]isothiazol-3(2H)-ones using reagents such as Selectfluor in aqueous media, which provides a green and efficient route to the compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale oxidation reactions using environmentally friendly reagents. The use of metal-free and selective oxidation processes is preferred to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological effects.

Comparison with Similar Compounds

Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

1,1-dioxo-1,2-benzothiazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S2/c9-12(10)6-4-2-1-3-5(6)7(11)8-12/h1-4H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVQVWLILLHJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181615
Record name 1,1-Dioxo-1,2-benzothiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27148-03-4
Record name 1,1-Dioxo-1,2-benzothiazole-3-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027148034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dioxo-1,2-benzothiazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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